3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide
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Overview
Description
3-(4-Methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, a pyridinyl group, and an azetidinyl moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinyl Moiety: The azetidinyl group can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonation reaction using methanesulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methanesulfonylphenyl)-1-pyridin-2-ylpropanamide
- 3-(4-Methanesulfonylphenyl)-N-[1-(pyridin-3-yl)azetidin-3-yl]propanamide
Uniqueness
3-(4-Methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)16-8-5-14(6-9-16)7-10-18(22)20-15-12-21(13-15)17-4-2-3-11-19-17/h2-6,8-9,11,15H,7,10,12-13H2,1H3,(H,20,22) |
InChI Key |
AZFGOCNNAWEBDL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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